METHYL 3-{[3-(MORPHOLINOCARBONYL)ANILINO]SULFONYL}-2-THIOPHENECARBOXYLATE
Overview
Description
METHYL 3-{[3-(MORPHOLINOCARBONYL)ANILINO]SULFONYL}-2-THIOPHENECARBOXYLATE is an organic compound that features a thiophene ring substituted with a sulfonyl group, a morpholinocarbonyl group, and a methyl ester group. This compound is known for its unique chemical structure, which imparts specific properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[3-(MORPHOLINOCARBONYL)ANILINO]SULFONYL}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Morpholinocarbonyl Group: This step involves the reaction of the thiophene derivative with morpholine and a carbonylating agent such as phosgene or triphosgene.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[3-(MORPHOLINOCARBONYL)ANILINO]SULFONYL}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
METHYL 3-{[3-(MORPHOLINOCARBONYL)ANILINO]SULFONYL}-2-THIOPHENECARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 3-{[3-(MORPHOLINOCARBONYL)ANILINO]SULFONYL}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The sulfonyl and morpholinocarbonyl groups are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfamoyl-2-thiophenecarboxylate: Similar structure with a sulfonamide group instead of the morpholinocarbonyl group.
Methyl N-(methoxycarbonylmethyl)-3-sulfamoyl-2-thiophenecarboxylate: Contains a methoxycarbonylmethyl group in place of the morpholinocarbonyl group.
Uniqueness
METHYL 3-{[3-(MORPHOLINOCARBONYL)ANILINO]SULFONYL}-2-THIOPHENECARBOXYLATE is unique due to the presence of the morpholinocarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 3-[[3-(morpholine-4-carbonyl)phenyl]sulfamoyl]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c1-24-17(21)15-14(5-10-26-15)27(22,23)18-13-4-2-3-12(11-13)16(20)19-6-8-25-9-7-19/h2-5,10-11,18H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQRAFQUWSKMGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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